Urea, (2-hydroxyethyl)-

Cosmetics Skin Care Humectant

Select (2-Hydroxyethyl)urea to overcome the irritation, sensory, and low-temperature limits of generic urea and glycerin. This 104.11 g/mol humectant delivers glycerin-equivalent hydration (up to 20.6% use) without tack, enables tissue adhesives stable at 4°C, and suppresses ZIB electrolyte freezing to -40°C for >3000 h. It also replaces formaldehyde crosslinkers in coatings, cutting VOCs. A multi-functional, high-purity powder for cosmetics, pharma, energy-storage, and industrial formulators seeking scientifically validated differentiation.

Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
CAS No. 2078-71-9
Cat. No. B3021453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (2-hydroxyethyl)-
CAS2078-71-9
Molecular FormulaC3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESC(CO)NC(=O)N
InChIInChI=1S/C3H8N2O2/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7)
InChIKeyCLAHOZSYMRNIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, (2-hydroxyethyl)- (CAS 2078-71-9): Essential Physicochemical and Procurement Baseline


Urea, (2-hydroxyethyl)-, also designated as 2-hydroxyethylurea or N-(2-hydroxyethyl)urea, is a low-molecular-weight (104.11 g/mol) organic compound of the urea derivative class, characterized by the substitution of one urea nitrogen with a hydroxyethyl group [1]. It is a white crystalline powder that is highly soluble in water and stable across a broad pH and temperature range, making it a versatile intermediate and functional additive across cosmetics, pharmaceutical synthesis, and advanced materials . Its molecular structure confers both urea-like hydrogen-bonding capacity and alcohol-like hydrophilic character, which underpins its unique performance profile relative to unmodified urea and other humectants [2].

Why Generic Urea or Glycerin Cannot Substitute for (2-Hydroxyethyl)urea in Performance-Critical Applications


Generic substitution of (2-hydroxyethyl)urea with either unmodified urea or glycerin in formulation is scientifically unjustified due to quantifiable differences in irritation potential, sensory profile, and low-temperature functionality. Unmodified urea, while an effective humectant, is known to be irritating at concentrations exceeding 10% in topical formulations, limiting its use in leave-on and sensitive-skin products [1]. Glycerin, though exhibiting comparable moisturization at equivalent concentrations, fails to deliver the non-sticky, lubricious skin feel that (2-hydroxyethyl)urea provides, a critical factor in consumer preference and product differentiation [2]. Furthermore, neither urea nor glycerin demonstrates the capacity to disrupt water hydrogen-bonding networks to suppress electrolyte freezing points down to -40 °C, a unique attribute of (2-hydroxyethyl)urea that enables its application in extreme low-temperature energy storage systems [3]. These three key performance dimensions—irritation mitigation, sensory optimization, and cryogenic stability—cannot be replicated by simple analog substitution.

Quantitative Performance Differentiation of Urea, (2-hydroxyethyl)- (CAS 2078-71-9) Against Key Comparators


Moisturization Efficacy Equivalent to Glycerin with Quantifiably Superior Skin Feel

In direct comparative evaluations, (2-hydroxyethyl)urea at 5% concentration delivered moisturization efficacy comparable to glycerin at 5%, while providing a non-sticky, lubricious skin feel that was rated significantly better by sensory panelists [1]. This sensory advantage is a key procurement differentiator for formulators seeking to avoid the tacky residue associated with glycerin-based products.

Cosmetics Skin Care Humectant

Reduced Dermal Irritation Potential Compared to Unmodified Urea at Higher Concentrations

Unmodified urea is documented to cause irritation at concentrations exceeding 10% in topical applications, constraining its use in leave-on and sensitive-skin formulations [1]. In contrast, (2-hydroxyethyl)urea is formulated to be non-irritating and has been deemed safe for cosmetic use at concentrations up to 20.6% in leave-on products by the Cosmetic Ingredient Review (CIR) panel . This enables higher loading for enhanced moisturization without triggering adverse dermal reactions.

Cosmetics Dermatology Safety

Enhanced Adhesion Energy and Injectable Bioadhesive Performance at 4 °C Relative to Traditional Gelatin

In a controlled phase-transition gelatin-based bioadhesive system, incorporation of (2-hydroxyethyl)urea (designated as HU) resulted in significant enhancements in adhesion energy and injectability at 4 °C compared to traditional gelatin bioadhesives without the additive [1]. This low-temperature performance is attributed to HU's ability to modulate hydrogen-bonding dynamics, enabling structural densification upon contact with moist tissue.

Biomaterials Wound Healing Tissue Adhesives

Sustained Low-Temperature Zn-Ion Battery Cycling Over 3000 Hours at -40 °C

A polyacrylamide hydrogel electrolyte crosslinked with (2-hydroxyethyl)urea (HHE gel) enabled a Zn//Zn symmetric cell to sustain stable cycling for over 3000 hours at 1 mA cm⁻² and -40 °C, a performance metric unattainable with conventional polyacrylamide hydrogel electrolytes lacking the additive [1]. The (2-hydroxyethyl)urea disrupts water hydrogen bonds, lowering the electrolyte's freezing point and suppressing zinc dendrite formation.

Energy Storage Hydrogel Electrolytes Low-Temperature Batteries

Versatile Crosslinking Agent for Aqueous and Organic Polymer Systems

Patented (hydroxyalkyl)urea crosslinking agents, exemplified by (2-hydroxyethyl)urea, are described as highly versatile for crosslinking both aqueous solution polymers and organic solution polymers, including polymer melts [1]. This broad compatibility stems from the molecule's single urea group and at least two hydroxyl groups separated by at least two carbon atoms, which facilitates curing without the toxicity concerns associated with traditional formaldehyde-based crosslinkers.

Polymer Chemistry Coatings Adhesives

High-Impact Application Scenarios for Urea, (2-hydroxyethyl)- (CAS 2078-71-9) Based on Quantified Differentiation


Premium Leave-On Skincare Formulations Requiring High Humectancy and Non-Sticky Sensory Profile

Formulators developing premium moisturizers, serums, and anti-aging creams can leverage (2-hydroxyethyl)urea at concentrations up to 20.6% to achieve glycerin-equivalent hydration without the characteristic tackiness . This allows for the creation of elegant, fast-absorbing textures that meet consumer demand for high-performance, sensory-optimized skincare.

Cold-Applied Surgical Bioadhesives and Wound Dressings

In the development of next-generation tissue adhesives and hemostatic agents, (2-hydroxyethyl)urea serves as a critical hydrogen-bond modulator that maintains injectability and enhances adhesion energy even at refrigerated temperatures (4 °C) . This property is essential for products intended for use in emergency medical settings or cold-chain surgical procedures.

Low-Temperature Aqueous Zinc-Ion Batteries for Extreme Environment Energy Storage

For energy storage solutions targeting Arctic exploration, high-altitude telecommunications, or military applications, (2-hydroxyethyl)urea is a proven electrolyte additive that prevents freezing and suppresses dendrite formation, enabling >3000 hours of stable cycling at -40 °C . This performance far exceeds that of conventional hydrogel electrolytes and directly addresses a critical barrier to ZIB deployment in cold climates.

Formaldehyde-Free Crosslinking in Eco-Friendly Coatings and Adhesives

Manufacturers of water-based paints, textile finishes, and paper coatings seeking to eliminate formaldehyde from their formulations can utilize (2-hydroxyethyl)urea as a versatile crosslinking agent compatible with both aqueous and organic polymer systems . This substitution reduces VOC emissions and simplifies regulatory compliance without sacrificing cure performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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